Ethyl 3-fluorobenzoate

Catalog No.
S1892913
CAS No.
451-02-5
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-fluorobenzoate

CAS Number

451-02-5

Product Name

Ethyl 3-fluorobenzoate

IUPAC Name

ethyl 3-fluorobenzoate

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3

InChI Key

SMMIKBXLEWTSJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)F

Ethyl 3-fluorobenzoate is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol. It is characterized by the presence of a fluorine atom at the meta position of the benzene ring, which influences its chemical properties and reactivity. This compound appears as a colorless liquid with a boiling point of approximately 208 °C and a density of 1.136 g/cm³ . Ethyl 3-fluorobenzoate is often utilized in various chemical syntheses and research applications due to its unique structure.

Organic Synthesis

One documented application of Ethyl 3-fluorobenzoate is as a starting material in organic synthesis. A study published by Sigma-Aldrich describes its use in the synthesis of [2-(3-fluorophenyl)allyl]trimethylsilane, a compound potentially useful in further organic transformations ().

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. This reaction is often utilized in synthesizing more complex fluorinated compounds .
  • Ester Hydrolysis: Under acidic or basic conditions, ethyl 3-fluorobenzoate can undergo hydrolysis to yield 3-fluorobenzoic acid and ethanol.
  • Cross-Coupling Reactions: Ethyl 3-fluorobenzoate can be used in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds with various nucleophiles .

Several methods exist for synthesizing ethyl 3-fluorobenzoate:

  • Fluorination of Ethyl Benzoate: This method involves the direct fluorination of ethyl benzoate using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to achieve regioselective substitution at the meta position.
  • Nucleophilic Aromatic Substitution: Starting from 3-fluorobenzoic acid, ethyl esterification can be performed using reagents like thionyl chloride followed by reaction with ethanol .
  • Cross-Coupling Techniques: Advanced synthetic routes may involve cross-coupling strategies using aryl halides and organometallic reagents, enabling the introduction of the ethyl group at the desired position on the aromatic ring .

Ethyl 3-fluorobenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique structural properties.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals, particularly those targeting pests or diseases.
  • Material Science: Its derivatives are explored for use in polymer synthesis and other material applications due to their potential functional properties.

Several compounds share structural similarities with ethyl 3-fluorobenzoate. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Ethyl BenzoateNo fluorineCommonly used as a flavoring agent
Methyl 3-fluorobenzoateMethyl group instead of ethylLower boiling point; different solubility
Propyl 3-fluorobenzoatePropyl group instead of ethylVarying hydrophobicity; potential for different biological activity
Ethyl 4-fluorobenzoateFluorine at para positionDifferent reactivity patterns compared to meta-substituted analogs

Ethyl 3-fluorobenzoate's unique placement of the fluorine atom at the meta position provides distinct reactivity and interaction profiles compared to its analogs. This specificity makes it valuable for targeted applications in synthetic chemistry and material science.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

451-02-5

Wikipedia

Ethyl 3-fluorobenzoate

General Manufacturing Information

Benzoic acid, 3-fluoro-, ethyl ester: INACTIVE

Dates

Modify: 2023-08-16

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